2-Iodoimidazole

Overview

Description

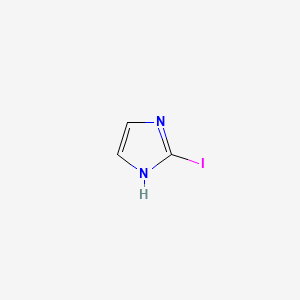

2-Iodoimidazole is an organic compound with the molecular formula C3H3IN2 It is a derivative of imidazole, where an iodine atom is substituted at the second position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodoimidazole typically involves the iodination of imidazole. One common method is the direct halogenation of imidazole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective formation of the 2-iodo derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization or chromatography are used to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Iodoimidazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of a catalyst, such as palladium, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while coupling reactions can produce biaryl or alkyl-imidazole derivatives.

Scientific Research Applications

Anticancer Activity

2-Iodoimidazole and its derivatives have shown promising anticancer properties. Research indicates that imidazole-based compounds can effectively inhibit cancer cell proliferation through various mechanisms:

-

Mechanisms of Action:

- Topoisomerase Inhibition: Compounds derived from imidazole can inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells .

- Focal Adhesion Kinase Inhibition: Some derivatives have been shown to inhibit focal adhesion kinase, which is overexpressed in several cancers .

- G-Quadruplex Stabilization: Certain imidazole derivatives stabilize G-quadruplex structures in DNA, which can suppress the expression of oncogenes like c-MYC .

-

Case Studies:

- A study by Zhao et al. synthesized six imidazole derivatives, with one compound demonstrating an IC50 value of 0.75 µM against breast cancer cells (MCF-7), outperforming Doxorubicin .

- Another study reported that compound C12 exhibited high anti-proliferative activity against multiple cancer cell lines, including prostate and neuroblastoma cells, with IC50 values ranging from 0.38 to 1.09 µM .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored against various pathogens:

-

Antibacterial Activity:

- Imidazole derivatives have been tested against bacteria such as Escherichia coli and Salmonella typhi, showing potent antibacterial action .

- Molecular docking studies have indicated favorable interactions between imidazole derivatives and bacterial proteins, enhancing their potential as antibacterial agents .

- Antifungal Activity:

Herbicidal Properties

Research has indicated that certain derivatives of this compound can function as herbicides:

- These compounds can inhibit the growth of specific weeds while being less harmful to crops, making them valuable in agricultural settings . The ability to selectively target unwanted plant species enhances their utility in sustainable farming practices.

Plant Growth Regulation

Some studies suggest that imidazole derivatives may act as growth regulators:

- They can influence plant growth by modulating hormonal pathways, thereby improving crop yields and resistance to environmental stressors .

Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal | Anticancer, Antimicrobial | Effective against various cancer cell lines; antibacterial properties confirmed against E. coli and S. typhi |

| Agricultural | Herbicides, Growth regulators | Selective weed control; potential for enhancing crop yields |

Mechanism of Action

The mechanism of action of 2-Iodoimidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can enhance the compound’s binding affinity and specificity towards its target, resulting in improved therapeutic effects. In catalysis, this compound can coordinate with metal centers, facilitating the formation of reactive intermediates and promoting the desired chemical transformation.

Comparison with Similar Compounds

2-Iodoimidazole can be compared with other halogenated imidazoles, such as 2-Bromoimidazole and 2-Chloroimidazole. While all these compounds share similar structural features, the presence of different halogen atoms imparts unique reactivity and properties:

2-Bromoimidazole: Generally more reactive in substitution reactions due to the higher reactivity of the bromine atom compared to iodine.

2-Chloroimidazole: Less reactive than this compound but more stable, making it suitable for applications requiring higher stability.

The uniqueness of this compound lies in its balance between reactivity and stability, making it a versatile compound for various chemical and biological applications.

Biological Activity

2-Iodoimidazole is a significant compound within the imidazole family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in various fields, particularly in medicinal chemistry.

Imidazole derivatives, including this compound, have garnered attention due to their pharmacological properties. The presence of halogens, such as iodine, enhances the biological activity of these compounds by modifying their electronic properties and reactivity. This compound has been investigated for its potential as an antimicrobial agent, kinase inhibitor, and anti-inflammatory compound.

2. Synthesis of this compound

The synthesis of this compound typically involves the iodination of imidazole under specific conditions. A common method includes:

- Deprotonation : Imidazole is deprotonated using a strong base like lithium diisopropylamide (LHMDS).

- Iodination : The deprotonated imidazole is treated with iodine to yield this compound.

- Purification : The product is purified through crystallization or chromatography.

This synthetic route allows for the production of this compound in reasonable yields and purity.

3.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

3.2 Kinase Inhibition

This compound has also been explored as a potential inhibitor of p38 MAP kinase, which plays a crucial role in inflammatory responses. A study demonstrated that derivatives of imidazole, including this compound, could covalently modify p38α kinase, leading to significant inhibition.

- IC50 Values : The compound showed an IC50 value of approximately 200 nM against p38α, indicating potent inhibitory activity.

3.3 Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been evaluated in various models. It has been shown to reduce pro-inflammatory cytokines and inhibit pathways involving NF-κB transcription factors.

4. Case Studies and Research Findings

Several studies highlight the biological activities of this compound:

-

Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of several imidazole derivatives, including this compound, against clinical isolates from patients with infections.

- Results indicated that this compound was among the most effective compounds tested.

-

Kinase Inhibition Study : Another study focused on the development of selective p38 MAP kinase inhibitors using imidazole derivatives.

- This research confirmed that this compound could form stable adducts with the kinase, suggesting a promising avenue for drug development against inflammatory diseases.

5. Conclusion

The compound this compound demonstrates a broad spectrum of biological activities that make it a valuable candidate for further research and development in medicinal chemistry. Its antimicrobial properties, ability to inhibit key kinases involved in inflammation, and potential therapeutic applications warrant continued investigation.

6. References

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-iodoimidazole, and how do reaction conditions influence yield?

this compound is typically synthesized via lithiation of protected imidazole precursors. A validated method involves treating 1-tritylimidazole with iodine, yielding this compound in ~40% yield, compared to <5% yield when using 1-benzenesulfonylimidazole . Key factors include:

- Protecting group selection : Bulky groups (e.g., trityl) stabilize intermediates and improve regioselectivity.

- Lithiation temperature : Reactions performed at -78°C minimize side reactions.

- Electrophile quenching : Rapid iodine addition post-lithiation prevents decomposition.

Q. How can researchers characterize this compound and confirm its regiochemical purity?

Analytical methods include:

- NMR spectroscopy : H NMR distinguishes this compound (C2 substitution) from 4-iodo isomers via coupling patterns (e.g., singlet for C2-H in 2-iodo derivatives) .

- X-ray crystallography : Definitive structural confirmation, though limited by crystal growth challenges.

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 195) and iodine isotopic patterns .

Q. What are the stability considerations for storing and handling this compound?

- Light sensitivity : Store in amber vials under inert gas (Ar/N) to prevent photodehalogenation.

- Moisture control : Use anhydrous solvents and desiccants to avoid hydrolysis of the C-I bond.

- Temperature : Long-term storage at -20°C recommended .

Advanced Research Questions

Q. How can regioselectivity challenges in this compound synthesis be addressed using modern methods?

Regioselectivity is influenced by:

- Flow chemistry : Continuous lithiation of 1-tritylimidazole in microreactors enhances reproducibility and reduces side products (e.g., diiodo derivatives) .

- Halogen transposition : Magnesium amide bases (e.g., TMPMgCl·LiCl) enable selective halogen migration in dibromoimidazoles, achieving >90% 2-iodo product at -20°C .

- Computational modeling : DFT studies predict transition states to optimize substituent effects on C2 vs. C4 iodination .

Q. How do contradictory yield reports in literature arise, and how can they be resolved?

Discrepancies often stem from:

- Impurity profiles : Unpurified starting materials (e.g., residual moisture in 1-benzenesulfonylimidazole) reduce effective lithiation .

- Reaction scaling : Batch processes show lower yields compared to flow systems due to heat/mass transfer limitations .

| Condition | Yield (1-trityl route) | Yield (1-sulfonyl route) | Reference |

|---|---|---|---|

| Batch, -78°C | 40% | 5% | |

| Flow, -20°C | 72% | N/A |

Q. What strategies optimize this compound for biological applications (e.g., Michael adducts)?

- Derivatization : Coupling with parthenolide via Michael addition generates antitumor agents (e.g., 13-(this compound) parthenolide adducts) .

- Solubility enhancement : Co-solvent systems (e.g., DMSO/PBS) improve bioavailability for in vitro assays.

- Targeted delivery : Conjugation with PEGylated nanoparticles reduces off-target effects .

Q. How can researchers validate the role of this compound in catalytic or medicinal mechanisms?

- Kinetic isotope effects : Replace I with I to study halogen bonding in enzyme inhibition .

- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled imidazoles) to quantify target engagement .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting biological activities for this compound derivatives?

Variability arises from:

- Structural analogs : Minor substituent changes (e.g., methyl vs. ethyl groups) alter pharmacokinetics .

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC values .

Q. How can computational tools resolve ambiguities in reaction pathways?

- Mechanistic studies : DFT calculations identify energy barriers for iodination at C2 vs. C4, aligning with experimental yields .

- Molecular docking : Predict binding affinities of this compound derivatives to biological targets (e.g., kinases) .

Q. Methodological Recommendations

- Synthesis : Prioritize flow chemistry for scalability and reproducibility .

- Characterization : Combine NMR, MS, and X-ray for unambiguous structural assignment.

- Biological testing : Standardize assays across multiple cell lines and controls .

For further literature reviews, use PubMed and Scopus with keywords: "this compound synthesis," "halogen dance," "imidazole derivatives" .

Properties

IUPAC Name |

2-iodo-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3IN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHDMDLNVVCTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378478 | |

| Record name | 2-Iodoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-62-6 | |

| Record name | 2-Iodoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.